molecular formula C14H16O4 B1613056 cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid CAS No. 732253-54-2

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid

Cat. No.: B1613056
CAS No.: 732253-54-2
M. Wt: 248.27 g/mol
InChI Key: MEKBVCIQBYRCMJ-VHSXEESVSA-N
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Description

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid is a chiral compound with the molecular formula C14H16O4 and a molecular weight of 248.27 g/mol . It is characterized by the presence of a methoxybenzoyl group attached to a cyclopentane ring, which also bears a carboxylic acid functional group. This compound is not chirally pure and contains a mixture of enantiomers .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid typically involves the reaction of 2-methoxybenzoic acid with cyclopentanone under acidic or basic conditions to form the desired product. The reaction may require the use of catalysts or specific reaction conditions to ensure the formation of the cis-isomer .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the available literature. it is likely that large-scale synthesis would follow similar routes as laboratory synthesis, with optimization for yield and purity.

Chemical Reactions Analysis

Types of Reactions

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid has various applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzoyl group can interact with hydrophobic pockets, while the carboxylic acid group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence biological pathways .

Comparison with Similar Compounds

Similar Compounds

    trans-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid: The trans-isomer of the compound, differing in the spatial arrangement of the substituents.

    2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid: A compound with similar structure but without the cis-configuration.

    2-(2-Methoxybenzoyl)cyclohexane-1-carboxylic acid: A similar compound with a cyclohexane ring instead of a cyclopentane ring.

Uniqueness

cis-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid is unique due to its specific cis-configuration, which can influence its chemical reactivity and biological activity. The presence of the methoxybenzoyl group and the cyclopentane ring also contribute to its distinct properties compared to other similar compounds .

Properties

IUPAC Name

(1R,2S)-2-(2-methoxybenzoyl)cyclopentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O4/c1-18-12-8-3-2-5-11(12)13(15)9-6-4-7-10(9)14(16)17/h2-3,5,8-10H,4,6-7H2,1H3,(H,16,17)/t9-,10+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEKBVCIQBYRCMJ-VHSXEESVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)C2CCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC=C1C(=O)[C@H]2CCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10641307
Record name (1R,2S)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

732253-54-2
Record name (1R,2S)-2-(2-Methoxybenzoyl)cyclopentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10641307
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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